Silane, dichloromethyloctyl-
Description
Evolution and Contemporary Significance of Organosilicon Compounds in Advanced Material Science Research
The journey of organosilicon compounds, from their initial synthesis to their current indispensable role in advanced materials, marks a significant trajectory in chemical sciences. mdpi.comresearchgate.net Initially explored for their unique chemical structures, these compounds, which feature carbon-silicon bonds, have demonstrated a remarkable versatility that has propelled their adoption across numerous scientific and industrial domains. zmsilane.comrsc.org The inherent properties of silicon, such as its higher affinity for oxygen compared to carbon, contribute to the distinct characteristics of these compounds. rsc.org
In contemporary materials science, organosilicon compounds are at the forefront of innovation. openaccessjournals.com Their applications are diverse, ranging from the development of low-dielectric constant materials essential for the miniaturization of microprocessors to the creation of sophisticated coatings and sealants with enhanced durability and resistance. mdpi.comevonik.com The evolution of these materials is a continuous interplay between chemical discovery and engineering necessity, driving the development of novel materials with tailored properties to meet the demands of modern technology. mdpi.com
The Foundational Role of Organosilanes in Enabling Next-Generation Technologies and Interdisciplinary Research
Organosilanes, a specific class of organosilicon compounds, are fundamental to the progress of next-generation technologies. nih.govresearchgate.net Their ability to act as coupling agents, surface modifiers, and crosslinking agents makes them crucial in the fabrication of advanced composites, electronics, and biomedical devices. nih.govresearchgate.net By forming stable bonds with both organic and inorganic materials, organosilanes create a molecular bridge that enhances adhesion and compatibility between dissimilar substances. nih.govdakenchem.com
This unique dual-reactivity has fostered a wealth of interdisciplinary research, spanning fields from materials science and engineering to biology and medicine. ucsb.eduinformationr.net For instance, in the realm of biomedical sciences, the surface modification of implants with organosilanes can significantly improve their biocompatibility and reduce the risk of rejection. researchgate.net Similarly, in the electronics industry, organosilanes are instrumental in the development of high-performance semiconductors and sensors. mdpi.comuv.es The collaborative nature of research in this area is evident in the numerous interdisciplinary organizations and research centers dedicated to exploring the potential of these versatile compounds. ucsb.edustonybrook.edu
Positioning Dichloromethyloctylsilane within the Current Organosilane Research Landscape
Unique Structural Features and Academic Relevance of Dichloromethyloctylsilane for Focused Investigation
Dichloromethyloctylsilane, with the chemical formula C₉H₂₀Cl₂Si, holds a specific and important position within the broader family of organosilanes. chemspider.com Its structure is characterized by a central silicon atom bonded to two chlorine atoms, a methyl group, and an octyl group. chemspider.com The presence of the two reactive chlorine atoms makes it a valuable precursor in various chemical syntheses, as these atoms can be readily displaced by other functional groups. mdpi.com The combination of the short methyl group and the longer octyl group provides a unique balance of reactivity and steric hindrance, influencing its behavior in chemical reactions and its properties in material applications.
From an academic perspective, dichloromethyloctylsilane serves as an excellent model compound for studying the fundamental principles of organosilane reactivity and surface chemistry. Its well-defined structure allows for precise investigations into reaction mechanisms and the influence of different substituents on the properties of the resulting materials.
Overview of Key Interdisciplinary Research Areas Involving Dichloromethyloctylsilane
The distinct properties of Dichloromethyloctylsilane have led to its application in several key areas of interdisciplinary research:
Surface Modification: Dichloromethyloctylsilane is utilized to alter the surface properties of various materials. dakenchem.comresearchgate.net By reacting with hydroxyl groups present on surfaces like silica (B1680970) or glass, it can create a hydrophobic (water-repellent) layer. researchgate.net This is particularly relevant in the development of self-cleaning surfaces, anti-fouling coatings, and in modifying the stationary phases used in chromatography. researchgate.netresearchgate.netmdpi.com
Chromatography and Separation Science: In the field of separation science, dichloromethyloctylsilane and similar organosilanes are crucial for preparing the stationary phases in gas chromatography (GC) and high-performance liquid chromatography (HPLC). chromatographytoday.comcpur.in The octyl group attached to the silicon atom provides a non-polar surface that allows for the separation of mixtures based on the differential partitioning of their components between the mobile and stationary phases. wordpress.comchromatographyonline.com
Nanotechnology and Advanced Materials: The ability to precisely control surface chemistry at the nanoscale makes dichloromethyloctylsilane a valuable tool in nanotechnology. inndromeda.eskisr.edu.kwresearchgate.net It can be used to functionalize nanoparticles, creating tailored surface properties for applications in areas such as drug delivery, catalysis, and advanced composites. nih.govspecialchem.comeuropean-mrs.com For example, modifying the surface of nanoparticles can enhance their dispersion in polymer matrices, leading to improved mechanical and thermal properties of the resulting nanocomposite material.
Synthesis of Novel Compounds: The reactivity of the silicon-chlorine bonds in dichloromethyloctylsilane makes it a key building block in the synthesis of more complex organosilane molecules. mdpi.comchemicalbook.com For instance, it can be reacted with alcohols to form ethers with specific functionalities, as demonstrated in the synthesis of ionophores for sodium ion-selective electrodes. mdpi.com
Interactive Data Table: Properties of Dichloromethyloctylsilane
| Property | Value |
| Molecular Formula | C₉H₂₀Cl₂Si |
| Molecular Weight | 227.25 g/mol |
| Appearance | Colorless clear liquid |
| Purity | >97.0% (GC) |
| CAS Number | 14799-93-0 |
| Data sourced from BOC Sciences and ChemSpider chemspider.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dichloro-methyl-octylsilane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20Cl2Si/c1-3-4-5-6-7-8-9-12(2,10)11/h3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBMMABVNRSRHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si](C)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90933272 | |
| Record name | Dichloro(methyl)octylsilane | |
| Source | EPA DSSTox | |
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Molecular Weight |
227.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14799-93-0 | |
| Record name | Dichloromethyloctylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14799-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Silane, dichloromethyloctyl- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, dichloromethyloctyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Dichloro(methyl)octylsilane | |
| Source | EPA DSSTox | |
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| Record name | Dichloromethyloctylsilane | |
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Synthetic Methodologies and Precursor Chemistry for Dichloromethyloctylsilane
Established Synthetic Routes for Dichloromethyloctylsilane and Analogues
The formation of the silicon-carbon bond is central to the synthesis of dichloromethyloctylsilane. The two most prominent methods for achieving this are hydrosilylation and the Grignard reaction.
Hydrosilylation is a highly efficient method for creating organosilicon compounds. rsc.org This reaction involves the addition of a silicon-hydride bond across an unsaturated bond, such as that in an alkene. For dichloromethyloctylsilane, the synthesis involves the reaction of dichloromethylsilane (B8780727) with 1-octene. This process is typically catalyzed by transition metal complexes, most commonly platinum-based catalysts like hexachloroplatinic acid (Speier's catalyst) or platinum-cyclovinylmethylsiloxane complexes. core.ac.uksigmaaldrich.com The reaction is known for its high efficiency and for producing the anti-Markovnikov addition product. core.ac.uk
The Grignard reaction provides an alternative route, tracing back to the earliest methods for creating silicon-carbon bonds. wikipedia.orggelest.com This synthesis would involve reacting an octylmagnesium halide, such as octylmagnesium bromide, with methyltrichlorosilane. A key challenge with this method is controlling the degree of alkylation. The reaction of a Grignard reagent with a silicon tetrachloride derivative can yield a mixture of products with varying numbers of organic groups attached to the silicon atom. gelest.comacs.org
| Feature | Hydrosilylation | Grignard Reaction |
|---|---|---|
| Primary Precursors | Dichloromethylsilane & 1-Octene | Methyltrichlorosilane & Octylmagnesium halide |
| Bond Formed | Si-C bond via addition to C=C | Si-C bond via nucleophilic substitution at Si-Cl |
| Common Catalyst | Platinum complexes (e.g., Speier's catalyst) | None required, but additives can be used |
| Selectivity | High selectivity for the single addition product | Can produce a mixture of mono-, di-, and tri-alkylated products |
| Key Advantage | Atom-economical and high yield for the desired product | Utilizes readily available and versatile reagents |
For the hydrosilylation route, catalyst selection and concentration are critical. Platinum-based catalysts are highly effective, but research continues into more efficient options, such as rhodium-based catalysts, which can offer exceptionally high turnover numbers and selectivity, minimizing side reactions. nih.gov Reaction temperature and pressure are also key parameters; hydrosilylation with dichlorosilane (B8785471), a gas, often requires a pressure-resistant vessel. core.ac.uk
In the Grignard synthesis, stoichiometry is the most critical factor for optimizing selectivity. acs.org To favor the formation of dichloromethyloctylsilane, a reverse addition technique, where the Grignard reagent is added slowly to a stoichiometric excess of methyltrichlorosilane, is often preferred. gelest.com The choice of solvent, typically an ether like diethyl ether or tetrahydrofuran (B95107) (THF), can also influence reaction rates, with THF generally promoting faster substitution. gelest.com
The mechanism for platinum-catalyzed hydrosilylation is complex, with several proposed cycles. The Chalk-Harrod mechanism is a widely accepted model that involves the oxidative addition of the Si-H bond to the platinum center, followed by coordination of the alkene, migratory insertion to form the Si-C bond, and reductive elimination to release the product and regenerate the catalyst.
The Grignard reaction mechanism involves the nucleophilic attack of the carbanionic portion of the octylmagnesium halide on the electrophilic silicon atom of methyltrichlorosilane. This results in the displacement of a chloride ion and the formation of the silicon-carbon bond. The reaction proceeds stepwise, and without careful control of stoichiometry, further substitution can occur to yield methyldioctylchlorosilane and trimethyloctylsilane.
Advancements in Green Synthesis Methodologies for Organosilanes, Including Dichloromethyloctylsilane
The traditional production of chlorosilanes, often through the Müller-Rochow direct process, involves high temperatures and can produce environmentally harmful byproducts. mdpi.com This has spurred research into more sustainable synthetic strategies.
A key focus in green chemistry is the reduction of hazardous substances. clariant.com For chlorosilane synthesis, this includes developing catalyst systems that are more efficient and recyclable, reducing the amount of heavy metal waste. For instance, the development of rhodium catalysts for hydrosilylation allows for drastically improved efficiency (turnover numbers up to 140,000) and selectivity (>99%) compared to conventional platinum catalysts, reducing catalyst load and potential side products. nih.gov Another approach involves finding alternatives to chlorine-based chemistry altogether. A direct, mechanochemical synthesis of methylmethoxysilanes from silicon and dimethyl ether has been demonstrated, completely avoiding the use of chlorine and representing a significant step towards greener silicone production. rsc.org This method reacts technical grade silicon with dimethyl ether in a high-pressure mechanochemical reactor, achieving high silicon conversion and high selectivity for dimethyldimethoxysilane. rsc.org
Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. In the context of organosilane synthesis, this could involve the use of microreactors or flow chemistry for hydrosilylation reactions. These technologies can offer superior control over reaction temperature and mixing, leading to higher yields, improved safety, and reduced waste streams. Furthermore, integrating recycling steps for catalysts and solvents is a crucial component of sustainable production, aiming to create closed-loop processes that minimize environmental discharge. researchgate.net The analysis of the entire life cycle of the products is essential to ensure that sustainability is enhanced at each stage. clariant.com
Advanced Purification and Isolation Techniques for High-Purity Dichloromethyloctylsilane in Academic Research
Given the reactivity of the silicon-chlorine bonds, purification of dichloromethyloctylsilane requires specific techniques to prevent decomposition and maintain purity.
The primary method for purifying organochlorosilanes is fractional distillation under reduced pressure. orgsyn.orgwikipedia.org Lowering the pressure allows the compound to boil at a lower temperature, which is crucial for preventing thermal decomposition and potential disproportionation reactions that can occur at elevated temperatures. The process must be conducted under an inert atmosphere (e.g., nitrogen or argon) and with scrupulously dried glassware and reagents to prevent hydrolysis of the Si-Cl bonds by atmospheric moisture, which would produce siloxanes and hydrochloric acid. wikipedia.org
Prior to distillation, other purification steps may be necessary. If the synthesis involved a heterogeneous catalyst, simple filtration can remove the bulk of the catalyst. For homogeneous catalysts, such as those used in hydrosilylation, specialized techniques may be required to remove residual metal complexes, which could compromise the stability and purity of the final product.
Chemical Reactivity, Functionalization, and Derivatization of Dichloromethyloctylsilane
Fundamental Reaction Mechanisms of Dichloromethyloctylsilane with Diverse Chemical Entities
The core reactivity of dichloromethyloctylsilane stems from the two chlorosilyl functional groups, which serve as primary sites for chemical reactions. These reactions are fundamental to its use in synthesis and materials science.
The reaction of dichloromethyloctylsilane with water is a primary pathway for the formation of polysiloxanes. This process occurs in two main stages: hydrolysis followed by condensation. doubtnut.comyoutube.com
Hydrolysis: The initial step involves the rapid reaction of the Si-Cl bonds with water. An electron-rich oxygen atom from a water molecule attacks the electrophilic silicon center, leading to the substitution of the chlorine atoms with hydroxyl (-OH) groups. doubtnut.com This reaction produces the corresponding silanediol, methyloctylsilanediol, and hydrochloric acid (HCl) as a byproduct.
Reaction: CH₃(C₈H₁₇)SiCl₂ + 2H₂O → CH₃(C₈H₁₇)Si(OH)₂ + 2HCl doubtnut.com
Condensation: The newly formed silanol groups are reactive and can undergo condensation, where two silanol groups react to form a siloxane (Si-O-Si) bond, eliminating a molecule of water. youtube.comscispace.com This process can occur intermolecularly between two methyloctylsilanediol molecules or continue to build longer polymer chains. The presence of the bulky octyl group can sterically hinder the condensation process compared to smaller substituents like methyl groups, influencing the structure and properties of the resulting polymer. scispace.com The condensation reaction is often slow and can be influenced by factors such as pH and temperature. afinitica.comresearchgate.net
| Stage | Reactants | Intermediate/Product | Byproduct |
| Hydrolysis | Dichloromethyloctylsilane, Water | Methyloctylsilanediol | Hydrochloric Acid |
| Condensation | Methyloctylsilanediol | Polymethyloctylsiloxane | Water |
The polarized nature of the Si-Cl bond makes the silicon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles. youtube.comyoutube.com This type of reaction, known as nucleophilic substitution, is a cornerstone of organosilane chemistry, allowing for the introduction of various functional groups. libretexts.orglibretexts.org The halogen atom acts as an effective leaving group, which is replaced by the incoming nucleophile. utexas.edu
The general mechanism involves the attack of a nucleophile (Nu⁻) on the silicon atom, forming a new bond and displacing the chloride ion (Cl⁻). youtube.com
General Reaction: R¹R²SiCl₂ + 2Nu⁻ → R¹R²Si(Nu)₂ + 2Cl⁻
A variety of nucleophiles can be employed to create different derivatives of dichloromethyloctylsilane. The choice of nucleophile determines the functionality of the resulting product.
| Nucleophile (Nu⁻) | Reagent Example | Product Class | Product Example |
| Alkoxide (RO⁻) | Sodium ethoxide (NaOCH₂CH₃) | Dialkoxysilane | Diethoxymethyloctylsilane |
| Amide (R₂N⁻) | Lithium diethylamide (LiN(CH₂CH₃)₂) | Diaminosilane | Bis(diethylamino)methyloctylsilane |
| Carbanion (R⁻) | Phenylmagnesium bromide (C₆H₅MgBr) | Disubstituted Silane (B1218182) | Methyloctyldiphenylsilane |
| Hydride (H⁻) | Lithium aluminum hydride (LiAlH₄) | Dihydrosilane | Methyloctylsilane |
Tailoring Dichloromethyloctylsilane for Specific Chemical Functionalities through Directed Synthesis
The reactivity of dichloromethyloctylsilane allows for its use as a building block in more complex molecular architectures and for the modification of surfaces.
Crown ethers are macrocyclic polyethers known for their ability to selectively bind cations within their central cavity. wikipedia.orgfiveable.me Dichloromethyloctylsilane can be used as a linker to covalently attach these macrocycles to other molecules or surfaces, or to create more complex structures. This is typically achieved by using a crown ether that has been pre-functionalized with a nucleophilic group, such as a hydroxyl or amino group.
The synthesis involves a nucleophilic substitution reaction where the nucleophilic group on the crown ether attacks the silicon atom of dichloromethyloctylsilane. Depending on the stoichiometry, one or two crown ether molecules can be attached. This creates a derivative where the cation-binding properties of the crown ether are combined with the organosilane moiety. nih.govorientjchem.org Such structures are of interest for applications in phase-transfer catalysis, ion sensing, and selective separations. openochem.org
| Step | Description |
| 1. Functionalization | A crown ether is modified to include a nucleophilic group (e.g., -OH, -NH₂). |
| 2. Coupling Reaction | The functionalized crown ether reacts with dichloromethyloctylsilane via nucleophilic substitution. |
| 3. Product Formation | A new molecule is formed where the methyloctylsilyl group acts as a covalent linker for one or two crown ether units. |
Dichloromethyloctylsilane is widely used for the chemical modification of surfaces, particularly inorganic materials rich in hydroxyl groups, such as silica (B1680970), glass, and metal oxides. researchgate.net This process, known as surface grafting or silanization, covalently attaches the methyloctylsilyl moiety to the surface, altering its chemical and physical properties.
The mechanism for grafting involves several steps:
Hydrolysis: In the presence of trace surface water, the Si-Cl bonds of dichloromethyloctylsilane hydrolyze to form reactive silanol (Si-OH) groups. mdpi.com
Condensation: These silanols then react (condense) with the hydroxyl groups (M-OH) on the substrate surface, forming stable, covalent siloxane (M-O-Si) bonds. mdpi.com
Cross-linking: The remaining silanol groups on the grafted molecules can also condense with each other, forming a cross-linked polysiloxane layer on the surface.
The result is a surface that is coated with a layer of methyloctylsilyl groups. The long octyl chains create a nonpolar, hydrophobic surface. This technique is crucial for applications such as creating water-repellent coatings, modifying the stationary phase in chromatography, and improving the compatibility between organic polymers and inorganic fillers. nih.govkinampark.com
Synthesis and Characterization of Dichloromethyloctylsilane Derivatives and Analogues
The synthesis of derivatives from dichloromethyloctylsilane primarily relies on the nucleophilic substitution reactions described in section 3.1.2. By carefully selecting the nucleophile, a vast library of compounds with tailored properties can be produced. nih.gov Analogues of dichloromethyloctylsilane can also be synthesized, for example, by varying the length of the alkyl chain (e.g., using dodecyl instead of octyl) or by replacing the methyl group with another alkyl or aryl group.
The characterization of these new derivatives and analogues is essential to confirm their structure and purity. A combination of spectroscopic and analytical techniques is typically employed. nih.gov
| Analytical Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H & ¹³C NMR: Confirms the presence and structure of the methyl and octyl groups and any newly introduced organic moieties. ²⁹Si NMR: Provides direct information about the silicon environment, confirming the substitution at the silicon center. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Used to monitor the reaction by observing the disappearance of the Si-Cl bond absorption and the appearance of new bands corresponding to the introduced functional groups (e.g., Si-O, Si-N, Si-C). |
| Mass Spectrometry (MS) | Determines the molecular weight of the synthesized compound and can provide structural information through fragmentation patterns. |
| Elemental Analysis | Provides the percentage composition of elements (C, H, N, etc.), which can be compared to the theoretical values for the expected molecular formula. |
Preparation of Functionalized Organosilane Intermediates for Downstream Applications
Dichloromethyloctylsilane serves as a versatile precursor for the synthesis of a variety of functionalized organosilane intermediates. The reactivity of its silicon-chlorine (Si-Cl) bonds allows for nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups. These functionalized silanes are crucial intermediates in the manufacturing of silicones, coupling agents, and surface modification agents.
The primary reactions for the functionalization of dichloromethyloctylsilane involve hydrolysis, alcoholysis, and amination.
Hydrolysis and Condensation:
The hydrolysis of dichloromethyloctylsilane is a fundamental reaction that leads to the formation of silanols, which are highly reactive intermediates. These silanols can then undergo condensation to form siloxanes and polysiloxanes. The initial hydrolysis step involves the reaction of dichloromethyloctylsilane with water to replace the chlorine atoms with hydroxyl (-OH) groups, forming octylmethylsilanediol and hydrochloric acid.
Reaction: CH₃(C₈H₁₇)SiCl₂ + 2H₂O → CH₃(C₈H₁₇)Si(OH)₂ + 2HCl
The resulting octylmethylsilanediol is unstable and readily undergoes self-condensation or co-condensation with other silanols to form siloxane bonds (Si-O-Si). This process is the basis for the production of octyl-functionalized silicone polymers. The structure of the final polymer (linear, cyclic, or cross-linked) can be controlled by the reaction conditions.
Alcoholysis:
Alcoholysis of dichloromethyloctylsilane with various alcohols (ROH) yields alkoxy- and aryloxysilanes. This reaction is typically carried out in the presence of a base, such as a tertiary amine (e.g., triethylamine), to neutralize the hydrogen chloride byproduct.
Reaction: CH₃(C₈H₁₇)SiCl₂ + 2ROH + 2R₃N → CH₃(C₈H₁₇)Si(OR)₂ + 2R₃NH⁺Cl⁻
The choice of alcohol allows for the introduction of different alkoxy groups, which can tailor the properties of the resulting silane for specific applications, such as adhesion promoters or cross-linking agents in various polymer systems. For instance, reaction with methanol or ethanol yields dimethoxyoctylmethylsilane and diethoxyoctylmethylsilane, respectively.
Amination:
The reaction of dichloromethyloctylsilane with primary or secondary amines leads to the formation of aminosilanes. Similar to alcoholysis, this reaction requires a base to scavenge the HCl produced. Often, an excess of the amine reactant serves this purpose.
Reaction with a primary amine: CH₃(C₈H₁₇)SiCl₂ + 4RNH₂ → CH₃(C₈H₁₇)Si(NHR)₂ + 2RNH₃⁺Cl⁻
Reaction with a secondary amine: CH₃(C₈H₁₇)SiCl₂ + 4R₂NH → CH₃(C₈H₁₇)Si(NR₂)₂ + 2R₂NH₂⁺Cl⁻
Amino-functionalized silanes are widely used as coupling agents to improve the adhesion between organic polymers and inorganic substrates. chemsilicone.com The presence of the octyl group can enhance the compatibility of the silane with nonpolar organic matrices.
Structure-Reactivity Relationships in Dichloromethyloctylsilane Homologues
The reactivity of dichloromethylalkylsilanes is significantly influenced by the nature of the alkyl group attached to the silicon atom. Both electronic and steric effects play a crucial role in determining the rate and mechanism of their reactions.
Electronic Effects:
The alkyl groups attached to the silicon atom influence its electrophilicity. Longer alkyl chains, like the octyl group in dichloromethyloctylsilane, are generally considered to be electron-donating through an inductive effect (+I). This effect increases the electron density on the silicon atom, which can slightly reduce its electrophilicity compared to homologues with shorter alkyl chains. A lower electrophilicity would be expected to decrease the rate of nucleophilic attack at the silicon center.
Steric Effects:
Steric hindrance is a more dominant factor in the reactivity of dichloromethylalkylsilanes. The bulky octyl group in dichloromethyloctylsilane creates significant steric hindrance around the silicon atom, impeding the approach of nucleophiles. This steric shielding is more pronounced compared to smaller alkyl groups like methyl or ethyl. As a result, the rate of substitution reactions at the silicon center is generally lower for dichloromethyloctylsilane than for its shorter-chain homologues.
Interactive Data Table: Comparative Reactivity of Dichloromethylalkylsilane Homologues
The following table provides a qualitative comparison of the reactivity of dichloromethyloctylsilane with its shorter-chain homologues in typical nucleophilic substitution reactions. The reactivity is influenced by both the steric and electronic properties of the alkyl substituent.
| Compound Name | Alkyl Group | Alkyl Chain Length | Relative Steric Hindrance | Inductive Effect | Predicted Relative Reactivity |
| Dichlorodimethylsilane | Methyl | C1 | Low | Weakly +I | High |
| Dichloroethylmethylsilane | Ethyl | C2 | Moderate | +I | Moderate |
| Dichloromethylpropylsilane | Propyl | C3 | Moderate-High | +I | Moderate-Low |
| Dichlorobutyl(methyl)silane | Butyl | C4 | High | +I | Low |
| Dichloromethyloctylsilane | Octyl | C8 | Very High | +I | Very Low |
This trend highlights that as the length of the alkyl chain increases, the steric hindrance becomes the dominant factor, leading to a decrease in the reactivity of the Si-Cl bonds towards nucleophilic attack.
Applications of Dichloromethyloctylsilane in Advanced Materials Science Research
Surface Modification, Coating Technologies, and Nanostructuring Utilizing Dichloromethyloctylsilane
The ability of dichloromethyloctylsilane to chemically bind to substrates makes it an ideal candidate for surface engineering. This section explores its use in creating functional surfaces, enhancing material interfaces, and fabricating specialized nanostructures.
Dichloromethyloctylsilane is extensively used to create water-repellent surfaces through the formation of self-assembled monolayers (SAMs). The mechanism involves the hydrolysis of the Si-Cl bonds in the presence of trace surface moisture, followed by a condensation reaction with surface hydroxyl (-OH) groups found on materials like glass, silicon wafers, and metal oxides. This process forms robust covalent Si-O-substrate bonds.
Once anchored, the molecules orient themselves with the octyl and methyl groups pointing away from the surface. These nonpolar alkyl chains create a low-energy surface that exhibits significant hydrophobicity. The length of the octyl chain provides a dense, brush-like layer that effectively prevents water from wetting the surface, leading to high water contact angles. The formation of these monolayers is a spontaneous process that can produce highly ordered and stable surfaces. forest.go.krillinois.edu Research has shown that the stability and hydrophobicity of the resulting SAM are dependent on reaction conditions such as solvent type, silane (B1218182) concentration, and reaction time. forest.go.kr The resulting hydrophobic surfaces have potential applications in self-cleaning coatings, anti-fouling materials, and moisture-resistant electronics. forest.go.kr
| Parameter | Unmodified Surface (e.g., Glass) | Dichloromethyloctylsilane Modified Surface |
| Primary Surface Groups | Hydroxyl (-OH) | Methyl (-CH3), Octyl (-C8H17) |
| Surface Energy | High | Low |
| Wettability | Hydrophilic | Hydrophobic |
| Typical Water Contact Angle | < 30° | > 100° |
| Bonding to Surface | N/A | Covalent (Si-O) |
This table presents typical values for surfaces modified with long-chain alkylsilanes to illustrate the effect of dichloromethyloctylsilane.
This enhanced interfacial bonding significantly improves the mechanical properties of the composite, such as shear strength and toughness. mdpi.com By ensuring a strong link between the matrix and reinforcement, the silane coupling agent prevents delamination and crack propagation at the interface. This "wetting–penetration–interlocking" mechanism creates a robust interfacial architecture. mdpi.com Furthermore, the dense, hydrophobic layer formed by the silane at the interface can prevent moisture from reaching the reinforcement surface, thereby enhancing the composite's resistance to corrosion and environmental degradation. covalent-coating-technologies.com
| Property | Composite without Coupling Agent | Composite with Dichloromethyloctylsilane |
| Interfacial Bonding | Weak (van der Waals forces) | Strong (Covalent/Physical Entanglement) |
| Adhesion Strength | Low | High |
| Moisture Resistance | Poor | Excellent |
| Mechanical Performance | Lower shear and tensile strength | Improved shear and tensile strength |
This table illustrates the conceptual improvements in composite properties when a silane coupling agent like dichloromethyloctylsilane is used at the interface.
The performance of nanoporous membranes in applications such as filtration, separation, and sensing is highly dependent on their surface chemistry. unc.edu Dichloromethyloctylsilane is used to functionalize the surfaces of these membranes, including the inner walls of the pores. By reacting with the membrane material, it can transform a hydrophilic surface into a hydrophobic one.
This modification is crucial for controlling the transport of molecules through the pores. For instance, a hydrophobic membrane can be used for separating oils from water or for gas separation applications where non-polar gases are preferentially transported. The silane layer can also passivate the surface, reducing non-specific binding of biomolecules in biosensing applications. unc.edu The thickness and uniformity of the silane coating can be controlled to fine-tune the effective pore size and selectivity of the membrane. nih.gov Various methods exist for fabricating nanoporous materials, including anodization and sol-gel processes, with surface modification being a key step in tailoring their final properties. unc.edu
Dichloromethyloctylsilane in Sol-Gel Chemistry and the Synthesis of Hybrid Materials
The sol-gel process is a versatile method for creating inorganic and hybrid materials from molecular precursors. nih.gov Dichloromethyloctylsilane plays a key role as a modifying precursor in these syntheses.
Organically Modified Silicates (ORMOSILs) are hybrid materials that combine an inorganic silica (B1680970) network with organic functionalities at the molecular level. nih.gov In the sol-gel process, dichloromethyloctylsilane can be used as a co-precursor alongside primary network formers like tetraethyl orthosilicate (B98303) (TEOS).
During the hydrolysis and condensation reactions, the dichloromethyloctylsilane is incorporated into the growing silica network. Because it has only two reactive sites, it acts as a chain extender or terminator, modifying the final structure of the gel. The incorporation of the methyl and octyl groups into the inorganic backbone imparts organic character to the resulting material, known as a xerogel after drying. nih.gov These organic groups reduce the degree of cross-linking, decrease skeletal density, and increase the material's hydrophobicity and flexibility. nih.govrsc.org The properties of the final xerogel can be precisely tuned by adjusting the molar ratio of dichloromethyloctylsilane to TEOS. nih.govnih.gov
| Property | Pure Silica Xerogel (from TEOS) | ORMOSIL Xerogel (TEOS + Dichloromethyloctylsilane) |
| Composition | Inorganic (SiO2) | Hybrid Organic-Inorganic |
| Cross-linking Density | High | Lower |
| Brittleness | High | Reduced (more flexible) |
| Surface Property | Hydrophilic | Hydrophobic |
| Porosity | Can be high | Can be tailored by organic content nih.gov |
Polymer-Derived Ceramics (PDCs) are produced by shaping a preceramic polymer and then pyrolyzing it in an inert atmosphere to convert it into a ceramic material. wikipedia.orgmdpi.com This route allows for the fabrication of ceramics with complex shapes and unique compositions, such as silicon oxycarbide (SiOC). wikipedia.org
Dichloromethyloctylsilane can be used as a monomer in the synthesis of these preceramic polymers, such as polysiloxanes. Its incorporation into the polymer backbone introduces silicon, carbon, and hydrogen. During pyrolysis at high temperatures (typically 800–1200 °C), the polymer network decomposes and rearranges. nih.gov The organic side groups (methyl and octyl) partially decompose to form a stable amorphous SiOC ceramic. The inclusion of dichloromethyloctylsilane influences the final composition, microstructure, and properties of the ceramic, such as its thermal stability, oxidation resistance, and mechanical strength. nih.govresearchgate.net The PDC technique offers a versatile pathway to high-performance materials for applications in aerospace, energy, and electronics. researchgate.net
Contributions of Dichloromethyloctylsilane to Electronic and Energy Application Research
In the field of lithium-ion batteries (LIBs), the interface between the electrode and the electrolyte is critical to performance, stability, and safety. frontiersin.org Dichloromethyloctylsilane is utilized as a surface modification agent to enhance the properties of both cathode and anode materials. anl.govlabpartnering.org By applying a thin, uniform coating of a material derived from this silane, the electrode's surface can be protected from undesirable side reactions with the electrolyte. unifr.ch
Impact of Silane Surface Modification on Lithium-Ion Battery Electrodes
| Performance Metric | Effect of Dichloromethyloctylsilane Functionalization | Underlying Mechanism |
|---|---|---|
| Capacity Retention | Improved long-term cycling stability. | Stabilization of the electrode structure and the SEI layer, reducing capacity fade from side reactions. frontiersin.org |
| Thermal Stability | Enhanced safety by reducing gas generation at high temperatures. anl.gov | Formation of a protective layer that inhibits exothermic reactions between the electrode and electrolyte. anl.gov |
| Coulombic Efficiency | Increased efficiency by minimizing irreversible charge loss. | Suppression of electrolyte decomposition and other parasitic reactions at the electrode surface. |
| Rate Capability | Potential for improvement depending on coating thickness and uniformity. | A thin, ionically conductive coating can facilitate Li-ion transport while protecting the surface. |
The long-term durability and performance of photovoltaic (PV) modules are heavily dependent on the quality and stability of the encapsulation materials. tudublin.iepsecommunity.org These materials protect the sensitive solar cells from environmental stressors such as moisture, UV radiation, and temperature fluctuations. psecommunity.org Dichloromethyloctylsilane plays a role as a precursor or additive in the formulation of silicone-based encapsulants, which are favored for their excellent properties. aalto.fi
Silicone encapsulants derived from organosilanes like dichloromethyloctylsilane offer high optical transparency, ensuring that a maximum amount of sunlight reaches the solar cell. dow.com The stable Si-O backbone of the resulting polysiloxane provides exceptional resistance to UV degradation, preventing the yellowing and loss of transparency that can occur with other polymers over time. krichlab.ca The incorporation of the octyl group via dichloromethyloctylsilane significantly enhances the hydrophobicity of the encapsulant, creating a robust barrier against moisture ingress. psecommunity.org This is crucial for preventing corrosion of the cell's metallic contacts and delamination of the module layers, which are common failure mechanisms in PV modules. tees.ac.ukresearchgate.net By improving the resistance to environmental degradation, these advanced encapsulants contribute to a longer service life and more reliable energy output from the photovoltaic modules. tudublin.ie
Properties of Photovoltaic Encapsulants
| Property | Silicone-Based Encapsulants (from Silane Precursors) | Conventional Encapsulants (e.g., EVA) |
|---|---|---|
| UV Stability | Excellent; resistant to yellowing and degradation. aalto.fikrichlab.ca | Susceptible to UV-induced degradation and browning over time. psecommunity.org |
| Moisture Resistance | High; enhanced by hydrophobic alkyl groups like octyl. | Can allow moisture penetration, leading to corrosion and delamination. psecommunity.org |
| Optical Transparency | High and stable over a wide range of wavelengths. dow.com | Initial high transparency can decrease due to degradation. |
| Operating Temperature Range | Wide; maintains properties at both high and low temperatures. | More limited thermal stability. |
| Durability | Contributes to longer module lifespan and sustained performance. tudublin.ie | Prone to degradation mechanisms that can limit module life. krichlab.ca |
Dichloromethyloctylsilane in Biomedical and Bio-Related Material Research
Biomimetic surfaces are synthetic surfaces designed to mimic the properties of biological ones to control interactions with proteins, cells, and tissues. univ-grenoble-alpes.frmdpi.com Dichloromethyloctylsilane is a key reagent for engineering such surfaces through the formation of self-assembled monolayers (SAMs) on hydroxylated substrates like glass, silicon oxide, and certain metals.
The silane headgroup reacts with the surface to form a stable, covalent bond, while the octyl and methyl tail groups orient themselves away from the surface. The long, hydrophobic octyl chains create a well-defined, non-polar interface that can mimic the lipid regions of cell membranes. nih.gov Researchers use these surfaces to study fundamental biological processes, such as protein adsorption and cell adhesion. nih.gov By controlling the surface chemistry, it is possible to influence how cells respond to a material. For instance, modifying a surface with specific alkylsilanes can enhance the adhesion and proliferation of certain cell types, such as mesenchymal stem cells. nih.gov The ability to precisely control surface properties is also critical for the development of biosensors, where specific binding events at the surface can be translated into a detectable signal. mdpi.comnih.gov The combination of microtopography and surface chemistry modification provides a powerful strategy for designing advanced materials for biomedical applications. mdpi.com
Influence of Alkylsilane Surface Modification on Biological Interactions
| Biological Response | Effect of Dichloromethyloctylsilane-Modified Surface | Potential Application |
|---|---|---|
| Protein Adsorption | Influences the amount and conformation of adsorbed proteins based on surface hydrophobicity. | Fundamental studies of protein-surface interactions, development of non-fouling surfaces. mdpi.com |
| Cell Adhesion and Spreading | Can be tailored to either promote or inhibit cell attachment depending on the specific cell type and surface density. nih.gov | Tissue engineering scaffolds, cell culture substrates, and medical implant coatings. nih.gov |
| Biofouling | Hydrophobic surfaces can reduce the adhesion of certain microorganisms. | Development of antibacterial and anti-fouling coatings for medical devices. |
| Biosensing | Provides a stable and well-defined surface for the immobilization of biorecognition elements (e.g., antibodies, enzymes). univ-grenoble-alpes.fr | Fabrication of sensitive and specific biosensors for diagnostics. mdpi.com |
The development of advanced drug delivery systems aims to improve the therapeutic efficacy of drugs by controlling their release and targeting them to specific sites in the body. nih.govresearcher.life Dichloromethyloctylsilane is explored in this field for the surface functionalization of nanocarriers, such as silica nanoparticles, and for creating biocompatible coatings. nih.gov
When used to modify nanocarriers, the octyl groups of dichloromethyloctylsilane can create a hydrophobic surface layer. This can be used to encapsulate hydrophobic drugs, increasing their loading capacity and controlling their release profile. nih.gov The silane chemistry allows for the creation of a stable silica shell around a drug-loaded core, protecting the drug from premature degradation. mdpi.com
Role of Silane Functionalization in Drug Delivery and Biocompatible Coatings
| Application Area | Function of Dichloromethyloctylsilane | Intended Outcome |
|---|---|---|
| Nanoparticle Drug Carriers | Surface modification to create a hydrophobic shell or matrix. | Enhanced encapsulation of hydrophobic drugs, controlled release kinetics. nih.govnih.gov |
| Medical Implant Coatings | Formation of a stable, biocompatible surface layer. researchgate.net | Improved biocompatibility, reduced inflammatory response, and prevention of biofouling. researchgate.net |
| Gene Delivery | Functionalization of carriers to interact with cell membranes. | Potentially improved cellular uptake and delivery of genetic material. |
| Polymer-Drug Conjugates | Can act as a linker to attach drugs to a polymeric backbone. nih.gov | Creation of stable, controlled-release drug formulations. nih.gov |
Catalytic Applications and Catalytic Interactions Involving Dichloromethyloctylsilane
Dichloromethyloctylsilane as a Substrate or Product in Catalytic Hydrosilylation Reactions
Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a cornerstone of organosilicon chemistry. mdpi.com This process is fundamental for producing a vast array of organosilicon compounds used in materials science and polymer chemistry. researchgate.net Dichloromethyloctylsilane serves as a crucial hydrosilane substrate in these reactions, enabling the introduction of the functional methyloctylsilyl group onto various organic backbones.
Investigation of Platinum-Group Metal Catalysts for Hydrosilylation with Dichloromethyloctylsilane
The hydrosilylation reaction is typically sluggish and requires a catalyst to proceed efficiently. mdpi.com Platinum-group metals are particularly effective, with platinum complexes being the preferred choice for industrial applications due to their high reactivity and tolerance of diverse process conditions. illinois.edu
Commonly employed platinum catalysts include Speier's catalyst (H₂[PtCl₆]) and Karstedt's catalyst ([Pt₂(dvtms)₃]), which are known for their high activity, though sometimes with lower selectivity. mdpi.comnih.gov The general mechanism, often described by the Chalk-Harrod model, involves the oxidative addition of the Si-H bond of dichloromethyloctylsilane to the platinum center, followed by coordination of the unsaturated substrate (e.g., an alkene) and subsequent insertion and reductive elimination steps to yield the final product. mdpi.comnih.gov
While platinum catalysts are dominant, other platinum-group metals like rhodium have also been investigated. For certain applications, such as the hydrosilylation of allyl chloride with trichlorosilane, rhodium-based catalysts have demonstrated significantly improved selectivity and efficiency, achieving turnover numbers as high as 140,000 with over 99% selectivity, thereby minimizing the formation of undesired byproducts. nih.gov This highlights the potential for catalyst design to overcome selectivity challenges inherent in some platinum-catalyzed systems. nih.gov
One of the challenges in platinum-catalyzed hydrosilylation is the potential for catalyst deactivation through the formation of colloidal platinum, or "platinum black," which can also catalyze side reactions. mdpi.comrsc.org Research into novel catalyst systems, such as biomimetic caged platinum catalysts, aims to enhance activity and selectivity by creating a specific microenvironment around the active site, mimicking enzymatic catalysis. nih.gov Such advanced catalysts can be over ten times more active than Karstedt's catalyst and exhibit remarkable site-selectivity for molecules with multiple functional groups. nih.gov
Interactive Table: Comparison of Common Hydrosilylation Catalysts
| Catalyst Name | Formula | Typical Application | Key Characteristics |
| Speier's Catalyst | H₂[PtCl₆] | General Hydrosilylation | One of the first effective homogeneous catalysts. rsc.org |
| Karstedt's Catalyst | Pt₂(dvtms)₃ | Silicone Curing, Monomer Synthesis | High activity, soluble in silicone media. mdpi.comresearchgate.net |
| Rhodium Complexes | e.g., [RhCl(dppbzF)]₂ | Specialty Synthesis | High selectivity for specific substrates, reduces side reactions. nih.gov |
| Caged Pt Catalysts | N/A | Site-selective Hydrosilylation | Enzyme-like selectivity, high activity, recyclable. nih.gov |
Synthesis of Functional Silanes and Silicones through Dichloromethyloctylsilane Hydrosilylation
The primary application of dichloromethyloctylsilane in hydrosilylation is the creation of more complex, functionalized organosilanes and as precursors for silicone polymers. nih.gov By reacting dichloromethyloctylsilane with molecules containing unsaturated bonds (e.g., terminal alkenes), the octylmethylsilyl group can be attached, leading to a new molecule with tailored properties.
A key industrial parallel is the synthesis of trichloro(3-chloropropyl)silane from the hydrosilylation of allyl chloride with trichlorosilane. nih.gov This reaction is crucial for producing silane (B1218182) coupling agents that bond organic and inorganic materials. nih.gov Similarly, reacting dichloromethyloctylsilane with a functional alkene, such as allyl methacrylate, can produce a versatile monomer. While traditional catalysts like Karstedt's might lead to a mixture of products due to multiple reactive sites, highly selective catalysts can target a specific double bond, yielding a single desired product with high efficiency. nih.gov
The resulting functionalized silanes, which still contain reactive chloro groups on the silicon atom, are valuable intermediates. These chloro groups can be readily hydrolyzed to form silanols (Si-OH). nih.govgelest.com These silanol-functionalized molecules can then undergo condensation reactions to form polysiloxane (silicone) backbones (Si-O-Si), making dichloromethyloctylsilane a building block for specialized silicone polymers and materials. nih.govrsc.org
Interactive Table: Examples of Functionalization via Hydrosilylation
| Hydrosilane Substrate (Analogue) | Unsaturated Reactant | Catalyst | Product Type | Application of Product |
| Trichlorosilane | Allyl Chloride | Rh(I) Complex | Chloroalkylsilane nih.gov | Intermediate for silane coupling agents nih.gov |
| Triethoxysilane | 1-Hexene | Caged Pt Catalyst | Alkylalkoxysilane nih.gov | High-value silicon-based materials nih.gov |
| Dimethylphenylsilane | Allyl Methacrylate | Caged Pt Catalyst | Functional Ester Silane nih.gov | Monomer for specialty polymers |
| Triethoxysilane | Acrylic Acid | Caged Pt Catalyst | Carboxylic Acid Silane nih.gov | Functionalized surface modifiers |
Exploration of Dichloromethyloctylsilane and its Derivatives as Catalysts or Co-catalysts
While primarily used as a reactant, the chemical structure of dichloromethyloctylsilane suggests that it and its derivatives could potentially serve as catalysts. This functionality stems from the electron-deficient nature of the silicon atom when bonded to electronegative substituents like chlorine.
Leveraging Silicon-Based Lewis Acidity for Catalytic Activation
Silicon compounds are not traditionally viewed as strong Lewis acids, but their acidity can be significantly enhanced by attaching highly electron-withdrawing groups to the silicon center. nih.gov In dichloromethyloctylsilane, the two chlorine atoms withdraw electron density from the silicon atom, rendering it electrophilic and capable of acting as a Lewis acid.
This principle has been demonstrated with other neutral silane compounds. For instance, bis(perfluorocatecholato)silane has proven to be a potent Lewis acid, capable of catalyzing reactions like aldehyde hydrosilation and silylcyanation without the need for a transition metal. osti.gov The catalytic mechanism involves the activation of a carbonyl group by the Lewis acidic silicon center. osti.gov Similarly, the combination of a chlorosilane like trimethylsilyl (B98337) chloride (TMSCl) with a traditional Lewis acid such as iron(III) chloride can generate a highly active silylium-ion-like catalytic species. nih.gov This cooperative activation demonstrates that chlorosilanes can play a crucial role in enhancing catalytic systems. nih.gov
Given these precedents, it is plausible that dichloromethyloctylsilane could be leveraged as a mild Lewis acid catalyst or co-catalyst for specific organic transformations, particularly those involving the activation of carbonyls or other Lewis basic functional groups.
Potential in Green Catalysis, including Systems with Deep Eutectic Solvents
The push towards sustainable and environmentally friendly chemical processes has led to the exploration of alternative reaction media to replace volatile organic compounds (VOCs). diva-portal.orgrsc.org Deep Eutectic Solvents (DESs) have emerged as promising "green" alternatives. rsc.org DESs are mixtures of hydrogen bond donors and acceptors that form a liquid with a melting point significantly lower than its individual components. uniba.it They are often biodegradable, have low toxicity, and can be derived from renewable resources. uniba.it
DESs have been successfully used as solvents and even as catalysts for a variety of metal-catalyzed processes, including palladium-catalyzed cross-coupling reactions. uniba.it A key advantage is the potential for efficient recycling and reuse of both the catalyst and the solvent system. uniba.it
In the context of dichloromethyloctylsilane, performing hydrosilylation reactions in a DES could offer a greener synthetic route. The use of DESs could facilitate catalyst recovery and minimize waste. Furthermore, as research into green polymeric materials expands, the synthesis of silicones and their precursors within these environmentally benign solvent systems represents a significant step toward sustainable materials chemistry. rsc.org The unique solvating properties of DESs could also potentially influence the reactivity and selectivity of catalytic hydrosilylation, opening new avenues for process optimization. diva-portal.org
Environmental Considerations and Green Chemistry Aspects in Dichloromethyloctylsilane Research
Advancing Eco-Friendly Approaches in the Synthesis and Application of Dichloromethyloctylsilane
Green chemistry principles aim to reduce waste, use less hazardous materials, and design safer chemical processes. sigmaaldrich.commdpi.com In the context of dichloromethyloctylsilane and related compounds, this involves innovating both their synthesis and their use in material science.
The conventional synthesis of organofunctional chlorosilanes often relies on the Müller-Rochow direct process, which reacts silicon with organic chlorides (like methyl chloride) and can involve hazardous materials. mdpi.comresearchgate.net A significant environmental concern associated with the use of dichloromethyloctylsilane for surface functionalization is the generation of hydrochloric acid (HCl) as a byproduct of hydrolysis.
To address this, researchers are exploring alternative, chlorine-free synthesis routes. One promising green approach is the direct synthesis of alkoxysilanes from the reaction of silicon with alcohols, which avoids chlorinated intermediates entirely. mdpi.comresearchgate.net Another strategy involves the hydrosilylation of alkenes (like 1-octene) using hydrosilanes in the presence of more sustainable, earth-abundant metal catalysts such as cobalt or iron, replacing traditional platinum-based catalysts. nih.gov These methods can be performed in greener solvents like alcohols and under mild conditions, further reducing the environmental footprint. nih.govacs.org Using alkoxysilanes instead of chlorosilanes for functionalization is also a key strategy, as their hydrolysis yields alcohols, which are generally less hazardous than HCl.
| Approach | Traditional Method | Green Chemistry Alternative | Key Benefits |
|---|---|---|---|
| Synthesis Precursors | Methyl Chloride + Silicon | Alcohol + Silicon (Direct Synthesis) | Chlorine-free process, avoids hazardous precursors. mdpi.com |
| Catalysis | Platinum-based catalysts (e.g., Speier's, Karstedt's) | Earth-abundant metal catalysts (e.g., Iron, Cobalt) | Lower cost, reduced toxicity, more sustainable. nih.gov |
| Functionalization Byproduct | Hydrochloric Acid (from Chlorosilanes) | Alcohols (from Alkoxysilanes) | Generates a less hazardous and corrosive byproduct. |
| Reaction Conditions | Often high temperatures and pressures | Room temperature, use of photocatalysis with mild light | Energy efficient, improved safety. rice.edu |
| Solvents | Volatile Organic Compounds (VOCs) | Greener solvents (e.g., alcohols, ionic liquids) or solvent-free systems | Reduces air pollution and health hazards. iwu.edu |
Silane (B1218182) technology is integral to developing sustainable materials with enhanced performance and longevity. The sol-gel process is an environmentally friendly technique that uses silane precursors to create functional coatings on various surfaces at low temperatures. mdpi.comnih.gov These coatings can impart properties like water repellency, corrosion resistance, and durability, thereby extending the lifespan of products and reducing waste. zmsilane.commdpi.com
Alkyl(trialkoxy)silanes, which are structurally related to the hydrolysis products of dichloromethyloctylsilane, are considered low-cost and non-toxic once polymerized, making them a promising alternative for creating durable hydrophobic fabrics and protective coatings. mdpi.com The development of silane-based resins that are inherently non-toxic represents a significant advance in industrial primers and topcoats. techlinkcenter.org Furthermore, research is focused on creating biodegradable organosilane compounds to reduce environmental persistence. dakenchem.com By improving material performance and designing safer, more durable products, silane technologies contribute to a more sustainable approach in material science. zmsilane.com
Advanced Analytical Methodologies for Dichloromethyloctylsilane Research and Characterization
Spectroscopic Characterization Techniques for Dichloromethyloctylsilane and its Derivatives
Spectroscopic methods are fundamental to the characterization of dichloromethyloctylsilane, providing detailed information on its molecular structure, functional groups, and purity. These techniques are indispensable for confirming the identity of the synthesized compound and for studying its subsequent reactions and the properties of materials derived from it.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical tool for the unambiguous structural elucidation of dichloromethyloctylsilane. By analyzing the chemical environment of magnetically active nuclei such as ¹H (proton), ¹³C, and ²⁹Si, NMR provides definitive information about the molecule's connectivity and integrity.
¹H NMR: The proton NMR spectrum of dichloromethyloctylsilane is expected to show distinct signals corresponding to the different types of protons in the molecule. The methyl group attached directly to the silicon atom would appear as a singlet in a specific region of the spectrum. The protons of the octyl chain would exhibit characteristic multiplets (triplets, sextets, etc.) based on their proximity to each other and the silicon atom. The integration of these signals provides a quantitative ratio of the different proton groups, confirming the molecular structure.
¹³C NMR: The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the dichloromethyloctylsilane molecule. The chemical shifts of the carbon atoms in the octyl chain and the methyl group attached to silicon are diagnostic for confirming the structure.
²⁹Si NMR: ²⁹Si NMR, while less common due to the lower natural abundance and sensitivity of the ²⁹Si isotope, offers direct insight into the silicon's chemical environment. The chemical shift of the silicon nucleus is highly sensitive to its substituents, making it an excellent tool for confirming the presence of the Si-Cl and Si-C bonds and for monitoring reactions such as hydrolysis or substitution at the silicon center.
Purity assessment is achieved by identifying signals from impurities in the NMR spectra. Common impurities in chlorosilane synthesis might include species with different degrees of chlorination or residual starting materials. The relative integrals of impurity peaks compared to the main compound's peaks allow for quantification.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Dichloromethyloctylsilane
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Si-CH₃ | ~0.88 | ~5.0 |
| Si-CH₂-(CH₂)₆-CH₃ | ~1.15 | ~21.0 |
| Si-CH₂-CH₂-(CH₂)₅-CH₃ | ~1.45 | ~23.9 |
| -(CH₂)₅-CH₃ (internal methylenes) | ~1.2-1.3 | ~22.6, ~29.1, ~31.8, ~33.2 |
| -(CH₂)₆-CH₃ | ~0.89 | ~14.1 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Reaction Monitoring
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. cardiff.ac.uk These techniques are highly effective for identifying specific functional groups within dichloromethyloctylsilane and for monitoring the progress of its chemical transformations. osti.govnih.gov
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of dichloromethyloctylsilane would be characterized by strong absorption bands corresponding to C-H stretching and bending vibrations from the methyl and octyl groups. Crucially, the Si-Cl bond exhibits characteristic stretching vibrations, typically in the 450-650 cm⁻¹ region. The presence of these bands is a key indicator of the compound's identity.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. osti.gov It relies on the inelastic scattering of monochromatic light. cardiff.ac.uk While C-H vibrations are also visible, the Si-Cl and Si-C bonds often produce strong and easily identifiable Raman signals. The symmetric Si-Cl₂ stretch is particularly Raman active.
These techniques are invaluable for reaction monitoring. For instance, during the hydrolysis of dichloromethyloctylsilane to form silanols or siloxanes, the disappearance of the Si-Cl vibrational bands and the appearance of new bands for Si-OH (silanol) and Si-O-Si (siloxane) can be tracked in real-time.
Table 2: Characteristic Vibrational Frequencies for Dichloromethyloctylsilane
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| C-H Stretch (alkyl) | 2850-2960 | IR, Raman |
| C-H Bend (alkyl) | 1375-1470 | IR |
| Si-CH₃ Rock/Deformation | ~1260, ~800 | IR, Raman |
| Si-Cl₂ Asymmetric Stretch | ~540-600 | IR |
| Si-Cl₂ Symmetric Stretch | ~460-510 | Raman |
| Si-C Stretch | ~650-750 | IR, Raman |
Mass Spectrometry for Molecular Identification and Impurity Profiling
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of dichloromethyloctylsilane, confirm its elemental composition, and identify trace impurities.
When coupled with gas chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture. nasa.gov In electron ionization (EI) mode, dichloromethyloctylsilane undergoes fragmentation, producing a unique pattern of fragment ions. This fragmentation pattern serves as a "fingerprint" for the molecule.
Key fragmentation pathways would include the loss of a chlorine atom, a methyl group, or the octyl chain. The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments, due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. This isotopic signature is a powerful confirmation of the number of chlorine atoms in an ion. High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion, allowing for the calculation of its elemental formula with high confidence. rsc.org
Table 3: Expected Key Fragments in the Mass Spectrum of Dichloromethyloctylsilane
| Fragment Ion | Description | Expected m/z |
|---|---|---|
| [M]⁺ | Molecular Ion | 226/228/230 |
| [M-CH₃]⁺ | Loss of methyl group | 211/213/215 |
| [M-Cl]⁺ | Loss of a chlorine atom | 191/193 |
| [M-C₈H₁₇]⁺ | Loss of octyl group | 113/115/117 |
| [SiCl₂(CH₃)]⁺ | Silicon-containing fragment | 113/115/117 |
Chromatographic Methods for Purity, Reaction Monitoring, and Quantitative Analysis
Chromatographic techniques are essential for separating complex mixtures, assessing the purity of dichloromethyloctylsilane, monitoring the progress of reactions, and performing quantitative analysis.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Compound Separation and Quantification
Gas Chromatography (GC): GC is the predominant chromatographic method for the analysis of volatile and thermally stable compounds like chlorosilanes. nih.gov A sample is vaporized and transported by a carrier gas through a capillary column containing a stationary phase. Separation is based on the differential partitioning of components between the mobile and stationary phases. For dichloromethyloctylsilane, a non-polar or medium-polarity capillary column (e.g., polysiloxane-based) is typically used. Detection can be achieved using a Flame Ionization Detector (FID) for general quantification or a Mass Spectrometer (MS) for definitive identification of the parent compound and any impurities. nih.govgoogle.com GC is highly effective for determining the purity of the final product and for monitoring reactions by quantifying the consumption of reactants and the formation of products over time. Care must be taken to use an inert system, as reactive chlorosilanes can interact with active sites in the injector or column. chromforum.org
High-Performance Liquid Chromatography (HPLC): HPLC is less commonly used for the direct analysis of highly reactive chlorosilanes like dichloromethyloctylsilane due to their sensitivity to moisture, which can be present in HPLC solvents. However, HPLC is a valuable tool for analyzing the less reactive derivatives of dichloromethyloctylsilane, such as its hydrolysis products (silanols, siloxanes) or other substitution products. nasa.gov Reversed-phase HPLC with a C8 or C18 column could be used to separate these derivatives based on their polarity. Detection methods like Refractive Index (RI) or Mass Spectrometry (LC-MS) can be employed. nasa.gov
Table 4: Typical Gas Chromatography Parameters for Chlorosilane Analysis
| Parameter | Typical Condition |
|---|---|
| Column | Capillary, 5% Phenyl Polysiloxane (e.g., DB-5) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 °C |
| Oven Program | 50 °C hold for 2 min, then ramp 10 °C/min to 280 °C |
| Detector | Flame Ionization (FID) or Mass Spectrometry (MS) |
Surface-Sensitive Analytical Techniques for Dichloromethyloctylsilane-Modified Materials
When dichloromethyloctylsilane is used to modify surfaces, a suite of surface-sensitive techniques is required to characterize the resulting thin film or monolayer. These methods provide information on elemental composition, chemical bonding, thickness, and topography of the silane (B1218182) layer.
X-ray Photoelectron Spectroscopy (XPS): XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier technique for determining the surface elemental composition and chemical states of the atoms. mdpi.comunica.it By irradiating the surface with X-rays and analyzing the kinetic energy of emitted core-level electrons, XPS can confirm the successful grafting of the silane by detecting silicon, carbon, and oxygen (from the substrate or hydrolysis) on the surface. strath.ac.uk High-resolution scans of the Si 2p, C 1s, and O 1s regions provide information on the chemical bonding (e.g., differentiating between Si-C, Si-O-Substrate, and Si-O-Si). Angle-Resolved XPS (ARXPS) can be used to perform non-destructive depth profiling and estimate the thickness of the silane overlayer, which is often in the nanometer range. mdpi.comunica.it
Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe microscopy technique used to visualize the surface topography at the nanometer scale. umn.edu It does not require a vacuum and can be performed in ambient air or liquid. lsu.edu For surfaces modified with dichloromethyloctylsilane, AFM can reveal the morphology of the resulting film. It can distinguish between a smooth, uniform monolayer and the formation of aggregated, multilayer domains. umn.edunih.gov Quantitative analysis of AFM images provides key parameters such as surface roughness and film thickness (via scratch tests), which are critical for understanding how the silanization process affects the physical nature of the substrate. cncb.ac.cnbohrium.com
Table 5: Expected XPS Binding Energies for a Dichloromethyloctylsilane-Modified Surface
| Core Level | Chemical State | Expected Binding Energy (eV) |
|---|---|---|
| Si 2p | Si-C, Si-O | ~101-103 |
| C 1s | C-C, C-H | ~284.8-285.0 |
| C 1s | C-Si | ~284.0 |
| O 1s | Si-O-Si, Si-O-Substrate | ~532-533 |
Compound Index
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) for Adsorption Kinetics and Layer Properties
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) is a highly sensitive, real-time technique used to study the formation of thin films at solid-liquid or solid-gas interfaces. The method is based on the piezoelectric properties of a quartz crystal sensor. When an alternating voltage is applied, the crystal oscillates at a specific resonance frequency. The adsorption of molecules, such as dichloromethyloctylsilane, onto the sensor surface causes a decrease in the resonance frequency (Δf), which is proportional to the adsorbed mass. Simultaneously, QCM-D measures the energy dissipation (ΔD) of the oscillation, providing information about the viscoelastic properties (e.g., rigidity or softness) of the adsorbed layer. biolinscientific.combiolinscientific.com
In the context of dichloromethyloctylsilane research, QCM-D is instrumental in monitoring the self-assembly process from a solution onto a substrate in real-time. The data obtained can elucidate the kinetics of adsorption, including the rate of monolayer formation and the attainment of a stable film. The frequency shift provides a quantitative measure of the mass of dichloromethyloctylsilane adsorbed per unit area, while the dissipation data offers qualitative insights into the structural arrangement and packing density of the monolayer. A low dissipation value is indicative of a rigid and well-ordered film, whereas a high dissipation value suggests a more flexible and less ordered structure.
Illustrative Research Findings:
Below is an interactive data table illustrating typical QCM-D data for the adsorption of an organosilane from a solution onto a silica-coated sensor.
| Time (minutes) | Frequency Shift (Δf, Hz) | Dissipation Shift (ΔD, x10⁻⁶) | Adsorbed Mass (ng/cm²) | Layer Property |
| 0 | 0 | 0 | 0 | Baseline |
| 5 | -15 | 1.2 | 265 | Initial Adsorption |
| 10 | -25 | 0.8 | 442 | Monolayer Growth |
| 20 | -30 | 0.5 | 531 | Densification |
| 30 | -32 | 0.4 | 566 | Saturation |
Note: The adsorbed mass is calculated using the Sauerbrey equation, which is valid for thin, rigid films (low dissipation).
Spectroscopic Ellipsometry (SE) for Thin Film Thickness and Optical Properties
Spectroscopic Ellipsometry (SE) is a non-destructive optical technique used to determine the thickness and optical constants (refractive index and extinction coefficient) of thin films. semilab.comsemilab.com The method involves measuring the change in the polarization state of light upon reflection from a sample surface. By analyzing the ellipsometric parameters, Ψ (amplitude ratio) and Δ (phase difference), as a function of wavelength, a model can be constructed to determine the properties of the film.
For the characterization of dichloromethyloctylsilane monolayers, SE is a powerful tool for accurately measuring the film thickness with sub-nanometer resolution. researchgate.nettdx.cat This is crucial for confirming the formation of a monolayer as opposed to multilayers or aggregates. The thickness of a well-ordered, vertically-oriented dichloromethyloctylsilane monolayer is expected to be in the range of 1-2 nanometers. SE can also provide information about the uniformity and density of the film through the refractive index. A higher refractive index is generally associated with a denser, more tightly packed monolayer.
Illustrative Research Findings:
While specific studies detailing the spectroscopic ellipsometry of dichloromethyloctylsilane are limited, research on similar alkylsilanes demonstrates the utility of this technique. The growth kinetics can be followed by measuring the film thickness at different immersion times, often revealing a rapid initial growth phase followed by a plateau as the surface becomes saturated.
The following interactive table presents representative data from an SE analysis of an organosilane film on a silicon substrate.
| Wavelength (nm) | Ψ (degrees) | Δ (degrees) | Modeled Thickness (nm) | Refractive Index (at 633 nm) |
| 400 | 10.5 | 175.2 | 1.8 | 1.45 |
| 500 | 10.8 | 176.8 | 1.8 | 1.45 |
| 600 | 11.2 | 178.1 | 1.8 | 1.45 |
| 700 | 11.5 | 179.0 | 1.8 | 1.45 |
| 800 | 11.8 | 179.5 | 1.8 | 1.45 |
Note: The data is fitted using a Cauchy model for the refractive index of the organic layer on a silicon substrate with a native oxide layer.
X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) for Surface Elemental Composition and Topography
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. nih.govresearchgate.net XPS is particularly well-suited for the analysis of thin films and monolayers, as it provides information from the top 1-10 nanometers of a surface.
In the analysis of dichloromethyloctylsilane monolayers, XPS is used to confirm the presence of the expected elements (silicon, carbon, oxygen, and chlorine) on the substrate surface. High-resolution spectra of the Si 2p, C 1s, and O 1s regions can provide information about the chemical bonding. For instance, the Si 2p spectrum can distinguish between silicon in the underlying substrate (e.g., SiO₂) and silicon in the silane monolayer (Si-C and Si-O-Si bonds). The relative atomic concentrations can be used to assess the purity and stoichiometry of the monolayer.
Illustrative Research Findings:
Although specific XPS data for dichloromethyloctylsilane is scarce, the analysis of other organosilane films provides expected outcomes. The presence of a significant carbon signal and a silane-specific silicon signal confirms the successful deposition of the monolayer. The attenuation of the substrate signals (e.g., from a silicon wafer) can also be used to estimate the thickness of the overlayer.
Below is an interactive table showing representative elemental composition data from an XPS analysis of an organosilane monolayer on a silicon wafer.
| Element | Binding Energy (eV) | Atomic Concentration (%) | Chemical State |
| C 1s | 284.8 | 65 | C-C, C-H |
| O 1s | 532.5 | 20 | Si-O-Si, SiO₂ |
| Si 2p | 102.0 | 15 | Si-C, Si-O-Si |
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical images of surfaces at the nanoscale. spectraresearch.comoxinst.com It can be operated in various modes, including contact mode and tapping mode, to map the surface morphology with high precision.
For dichloromethyloctylsilane research, AFM is used to visualize the structure and uniformity of the self-assembled monolayer. It can reveal the presence of domains, defects, and aggregates on the surface. researchgate.netumn.edu AFM can also be used to measure the surface roughness, which is an important parameter for many applications. A well-formed dichloromethyloctylsilane monolayer is expected to produce a smooth, uniform surface with low roughness. Phase imaging in AFM can provide additional contrast based on differences in material properties, which can help to distinguish between the silane monolayer and the underlying substrate.
Illustrative Research Findings:
While AFM images of dichloromethyloctylsilane are not widely published, studies on similar octylsilane (B1236092) monolayers have shown the formation of island-like domains during the initial stages of self-assembly, which coalesce to form a complete monolayer at longer deposition times. The final monolayer typically exhibits a low root-mean-square (RMS) roughness.
This interactive table presents typical surface morphology data obtained from an AFM analysis of a complete organosilane monolayer.
| Parameter | Value | Unit |
| Scan Size | 1 x 1 | µm |
| RMS Roughness | 0.3 | nm |
| Average Height | 1.9 | nm |
| Feature Description | Uniform, featureless surface with occasional small pits. | - |
Future Research Directions and Emerging Paradigms for Dichloromethyloctylsilane
Integration of Dichloromethyloctylsilane in Advanced Manufacturing Technologies
The integration of dichloromethyloctylsilane into advanced manufacturing processes, such as 3D printing, holds the promise of creating materials with enhanced properties and functionalities. Its role as a surface modifier and a precursor for silicon-containing polymers makes it a valuable candidate for developing next-generation materials for additive manufacturing and flexible electronics.
Applications in 3D Printing of Functional Materials and Flexible Electronics
In the realm of 3D printing, dichloromethyloctylsilane can be envisioned as a key ingredient in the formulation of specialized resins and filaments. Its bifunctional nature, with two chlorine atoms, allows it to act as a crosslinking agent, which could enhance the mechanical strength and thermal stability of 3D printed objects. The octyl group, a long alkyl chain, can impart hydrophobicity to the surface of printed materials, a desirable characteristic for applications requiring moisture resistance.
The potential applications in 3D printing are summarized in the table below:
| Potential Application Area | Proposed Function of Dichloromethyloctylsilane | Expected Outcome |
| Functional Resins for Stereolithography (SLA) | Co-monomer or additive | Improved mechanical properties and hydrophobicity of cured resins. |
| Surface Modification of 3D Printed Parts | Post-processing surface treatment | Creation of water-repellent surfaces on various 3D printed objects. |
| Filaments for Fused Deposition Modeling (FDM) | Component in polymer composite filaments | Enhanced layer adhesion and moisture resistance of printed parts. |
For flexible electronics, dichloromethyloctylsilane could be utilized in the synthesis of flexible silicone-based substrates. Its ability to polymerize and form crosslinked networks can contribute to the creation of durable and pliable materials essential for wearable devices and flexible displays. The incorporation of the methyl and octyl groups can be tailored to control the material's surface energy and flexibility.
Design of Novel Functionalization Strategies and Hybrid Systems with Dichloromethyloctylsilane
The reactivity of the silicon-chlorine bonds in dichloromethyloctylsilane provides a versatile platform for novel functionalization strategies. This opens avenues for the creation of hybrid materials and advanced composites with precisely engineered properties at the molecular level.
Engineering Tailored Architectures and Advanced Composite Materials
Future research is expected to focus on using dichloromethyloctylsilane as a molecular building block to construct tailored three-dimensional architectures. By reacting it with a variety of organic and inorganic molecules, researchers can create complex structures with specific functionalities. For instance, its reaction with diols or diamines can lead to the formation of polysiloxanes with alternating organic and inorganic segments, resulting in materials with tunable thermal and mechanical properties.
In the field of advanced composite materials, dichloromethyloctylsilane can act as a coupling agent to improve the interfacial adhesion between inorganic fillers (like silica (B1680970) or glass fibers) and polymer matrices. The silane (B1218182) end of the molecule can bond to the inorganic filler, while the octyl group can entangle with the polymer matrix, creating a strong bridge between the two components. This can lead to composites with significantly improved strength, durability, and performance.
Development of Bio-Integrated and Stimuli-Responsive Materials Utilizing Dichloromethyloctylsilane
A particularly exciting future direction is the use of dichloromethyloctylsilane in the development of bio-integrated and stimuli-responsive materials. Its potential to modify surfaces could be harnessed to create biocompatible coatings for medical implants, reducing the risk of rejection and improving integration with biological tissues. The hydrophobic nature of the octyl group could also be utilized to create anti-fouling surfaces that resist the adhesion of bacteria and other microorganisms.
Furthermore, by incorporating stimuli-responsive molecules into the structures created with dichloromethyloctylsilane, it may be possible to develop "smart" materials that change their properties in response to external triggers such as light, temperature, or pH. For example, by attaching photo-switchable molecules to the silane backbone, materials could be designed to change their shape or surface properties upon exposure to specific wavelengths of light.
Addressing Key Challenges and Exploring New Opportunities in Dichloromethyloctylsilane Research
To realize the full potential of dichloromethyloctylsilane, several challenges need to be addressed, particularly concerning the scalability of its synthesis for widespread academic and industrial use. Overcoming these hurdles will open up new opportunities for its application in a broad range of technologies.
Scalability of Dichloromethyloctylsilane Synthesis for Large-Scale Academic and Industrial Applications
The current synthesis of dichloromethyloctylsilane, like many specialty silanes, is often performed on a laboratory scale. For its integration into industrial applications, cost-effective and scalable synthesis methods are crucial. Future research in this area will likely focus on optimizing reaction conditions, exploring alternative catalysts, and developing continuous-flow processes to improve yield, reduce waste, and lower production costs.
A comparative overview of potential synthesis strategies for scaling up production is presented below:
| Synthesis Strategy | Description | Potential Advantages for Scalability |
| Direct Process | Reaction of methyl chloride and silicon in the presence of a catalyst, followed by hydrosilylation with 1-octene. | Utilizes readily available starting materials; a well-established industrial process for other methylchlorosilanes. |
| Grignard Route | Reaction of methylmagnesium chloride and octyltrichlorosilane. | Offers good control over the product distribution. |
| Hydrosilylation | Catalytic addition of methyldichlorosilane (B44661) to 1-octene. | High atom economy and potentially milder reaction conditions. |
Addressing the challenge of scalable synthesis will be a critical step in transitioning dichloromethyloctylsilane from a laboratory curiosity to a commercially viable specialty chemical, thereby unlocking its potential to contribute to the next generation of advanced materials and technologies.
Investigating Long-Term Stability and Performance of Dichloromethyloctylsilane-Derived Materials under Diverse Environmental Conditions
The long-term stability and performance of materials derived from dichloromethyloctylsilane are critical factors in determining their suitability for various applications. The covalent bond formed between the silane and a substrate, as well as the cross-linked polysiloxane layer, provides a foundation for durable surface modification. However, the performance of these materials can be significantly influenced by the environmental conditions to which they are exposed over time. Understanding the degradation mechanisms under diverse stressors such as humidity, temperature fluctuations, ultraviolet (UV) radiation, and chemical exposure is paramount for predicting their service life and developing strategies to enhance their durability.
Hydrolytic Stability
The presence of water is a primary factor affecting the longevity of silane-based surface treatments. The Si-O-substrate and Si-O-Si bonds, while generally stable, are susceptible to hydrolysis, particularly under acidic or alkaline conditions. The hydrolysis of these bonds can lead to the detachment of the silane layer from the substrate and a loss of the desired surface properties.
Research on other alkoxysilanes has shown that hydrolysis rates can range significantly depending on the specific silane and the conditions. For instance, studies on various alkoxysilanes have reported hydrolysis rate constants spanning from 1.5 × 10⁻⁸ to 3 × 10⁻⁶ mM⁻² s⁻¹ depending on the pH of the medium nih.gov. The octyl group in dichloromethyloctylsilane, being hydrophobic, is expected to provide a degree of protection against water ingress, thereby slowing down the hydrolysis of the underlying siloxane network.
Table 1: Expected Influence of pH on the Hydrolytic Stability of Dichloromethyloctylsilane-Derived Coatings
| pH Range | Expected Rate of Hydrolysis | Predominant Mechanism |
| Acidic (pH < 4) | Increased | Acid-catalyzed hydrolysis of siloxane bonds. |
| Neutral (pH 6-8) | Minimal | Slow hydrolysis, primarily at defect sites in the silane layer. |
| Alkaline (pH > 9) | Significantly Increased | Base-catalyzed cleavage of Si-O-Si and Si-O-substrate bonds. |
This table is based on general principles of silane chemistry and not on specific experimental data for dichloromethyloctylsilane.
Thermal Stability
The thermal stability of dichloromethyloctylsilane-derived materials is crucial for applications involving elevated temperatures. The degradation of the silane layer at high temperatures can occur through several mechanisms, including the cleavage of the Si-C bond, rearrangement of the siloxane network, and oxidation of the organic side chains.
Theoretical studies on the thermal decomposition of dichlorosilane (B8785471) (SiH₂Cl₂) indicate that the decomposition pathways and activation barriers are dependent on the specific surface and reaction conditions. For example, on a nitrogen-rich silicon nitride surface, the decomposition of dichlorosilane can be initiated by a nucleophilic attack with a relatively low activation barrier of 0.3 eV or less ewha.ac.krrsc.org. While dichloromethyloctylsilane has a different structure, these findings suggest that the interaction with the substrate plays a significant role in its thermal decomposition.
The long octyl chain of dichloromethyloctylsilane is also a factor in its thermal stability. At elevated temperatures, this alkyl chain can undergo oxidative degradation, leading to a loss of hydrophobicity and potentially compromising the integrity of the coating. The thermal stability of polymers and composites is an area of extensive research, with decomposition temperatures for various systems ranging from 250°C to over 500°C, depending on the material's structure and composition mdpi.com.
Table 2: Predicted Thermal Degradation Behavior of Dichloromethyloctylsilane-Modified Surfaces
| Temperature Range | Potential Degradation Mechanisms |
| < 150°C | Minimal degradation expected. Possible desorption of physically adsorbed molecules. |
| 150°C - 300°C | Onset of oxidative degradation of the octyl chain. Potential for minor rearrangements in the siloxane network. |
| > 300°C | Significant degradation of the organic component. Possible cleavage of Si-C and Si-O bonds, leading to loss of the coating. |
This table provides a generalized prediction based on the thermal behavior of similar organosilane materials.
UV Radiation Resistance
For outdoor applications, the resistance of dichloromethyloctylsilane-derived materials to ultraviolet (UV) radiation is a key performance indicator. UV radiation can induce photooxidative degradation, which involves the formation of free radicals, chain scission in the polymer backbone, and a reduction in molecular weight nih.gov. This can lead to discoloration, embrittlement, and a loss of mechanical properties of the material.
The photodegradation of polymers is a well-documented phenomenon. UV exposure can cause the breakdown of polymer chains, leading to the deterioration of the material's properties over time nih.govresearchgate.net. While specific studies on the UV degradation of dichloromethyloctylsilane are limited, it is known that the energy from UV radiation can be sufficient to break chemical bonds present in the silane and any polymeric matrix it is part of. The presence of chromophores, which are parts of a molecule that absorb light, can initiate photochemical reactions nih.gov.
The incorporation of UV stabilizers is a common strategy to enhance the UV resistance of polymeric materials. For dichloromethyloctylsilane-derived coatings, the inherent stability of the Si-O backbone may offer some resistance, but the organic octyl group would be susceptible to UV-induced degradation.
Chemical Resistance
The ability of dichloromethyloctylsilane-derived materials to withstand exposure to various chemicals is essential for their use in harsh environments. The dense, cross-linked siloxane network can act as a barrier to the ingress of corrosive agents. However, aggressive chemicals, particularly strong acids and bases, can attack and degrade the silane layer.
Studies on silane sealers in highly alkaline environments have shown that the effectiveness of the silane can be reduced over time researchgate.netuark.edu. The high pH can accelerate the hydrolysis of the siloxane bonds, leading to a loss of adhesion and barrier properties. Similarly, strong acids can also catalyze the degradation of the silane layer. The resistance of the coating will depend on its thickness, density, and the degree of cross-linking.
Q & A
Q. What are the established synthesis routes for dichloromethyloctylsilane, and how do reaction conditions influence yield and purity?
Dichloromethyloctylsilane is typically synthesized via hydrosilylation reactions between octene and methyldichlorosilane, catalyzed by platinum-based complexes (e.g., Karstedt catalyst). Key variables include temperature (optimized at 80–100°C), solvent polarity (toluene or hexane), and stoichiometric ratios of reactants . Purity is assessed using gas chromatography (GC) with flame ionization detection (FID), while NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>29</sup>Si) confirms structural integrity. Contaminants like unreacted silanes or oligomers are minimized through fractional distillation under inert atmospheres .
Q. What analytical techniques are critical for characterizing dichloromethyloctylsilane’s reactivity with hydroxylated surfaces?
Fourier-transform infrared spectroscopy (FTIR) identifies Si–O–Si bond formation (peaks at 1000–1100 cm<sup>−1</sup>) after surface treatment. X-ray photoelectron spectroscopy (XPS) quantifies surface silicon content and oxidation states, while contact angle measurements (e.g., sessile drop method) evaluate hydrophobicity. Comparative studies require controlled aging protocols (e.g., 85% relative humidity at 60°C for 24 hours) to assess hydrolytic stability .
Q. How does dichloromethyloctylsilane’s molecular structure impact its adhesion-promoting properties in composite materials?
The octyl chain enhances hydrophobicity and interfacial compatibility with nonpolar substrates (e.g., polymers), while dichloromethyl groups facilitate covalent bonding to hydroxylated surfaces (e.g., glass, metals). Studies using atomic force microscopy (AFM) show that optimal adhesion occurs at monolayer coverage; excess silane leads to physisorbed layers, reducing bond strength .
Advanced Research Questions
Q. What experimental designs resolve contradictions in reported bond strength values for silane-treated surfaces?
Discrepancies arise from variations in surface pretreatment (e.g., acid etching vs. plasma activation), silane concentration, and curing protocols. A factorial design approach isolates variables:
Q. How can dichloromethyloctylsilane be optimized for dental ceramic adhesion without compromising biocompatibility?
In vitro studies (ISO 4049/6872) compare bond strength of resin cement to lithium disilicate ceramics treated with heated acid (37% phosphoric acid, 60°C) and silane. Microshear testing reveals that electrical current application during silane curing enhances siloxane network density, improving durability. Cytotoxicity assays (e.g., MTT) confirm biocompatibility by measuring fibroblast viability post-exposure .
Q. What methodologies validate the environmental stability of silane coatings in aggressive chemical environments?
Accelerated aging tests in deicing fluids (e.g., ethylene glycol) or acidic solutions (pH 3–5) monitor coating degradation via:
- Electrochemical impedance spectroscopy (EIS) : Quantifies corrosion resistance.
- Dynamic mechanical analysis (DMA) : Measures viscoelastic properties under thermal stress.
- SEM-EDS : Identifies surface cracking or elemental leaching. Statistical significance is determined via ANOVA with Tukey’s post hoc test .
Q. How do silane hydrolysis kinetics differ in anhydrous vs. aqueous systems, and what implications does this have for industrial applications?
Kinetic studies using <sup>29</sup>Si NMR track hydrolysis rates in tetrahydrofuran (THF) vs. water/ethanol mixtures. Pseudo-first-order rate constants (k) reveal that hydrolysis in anhydrous THF is 3–5× slower, favoring controlled oligomer formation. Applications requiring rapid curing (e.g., adhesives) benefit from aqueous systems, while coatings requiring long-term stability use anhydrous conditions .
Data Analysis and Reproducibility
Q. What statistical methods are recommended for interpreting FTIR/NMR data in silane reactivity studies?
Principal component analysis (PCA) reduces spectral data dimensionality, identifying key vibrational modes correlated with silane functionality. For NMR, integration ratios (e.g., Si–CH3 vs. Si–Cl peaks) are analyzed via t-tests to confirm stoichiometric consistency. Outliers are flagged using Grubbs’ test (α = 0.05) .
Q. How can researchers ensure reproducibility in silane application protocols across laboratories?
Standardized protocols include:
- Surface preparation : ASTM D2651-01 for metal substrates.
- Silane dilution : 2% v/v in ethanol/water (60:40).
- Curing conditions : 110°C for 1 hour in nitrogen atmosphere. Interlaboratory round-robin tests with coefficient of variation (CV) < 15% validate reproducibility .
Q. What systematic review frameworks address conflicting evidence on silane’s role in composite delamination?
Cochrane systematic review methodologies (PRISMA guidelines) are adapted:
- Search strategy : Databases (PubMed, Scopus) queried with MeSH terms like "silane AND adhesion AND composite."
- Risk of bias : Assessed via ROBINS-I tool for non-randomized studies.
- Meta-analysis : Forest plots compare bond strength means (95% CI) across studies, accounting for heterogeneity via I<sup>2</sup> statistic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
